molecular formula C20H22ClNO5S B15035542 Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B15035542
M. Wt: 423.9 g/mol
InChI Key: DAWWRKHGNDPKAZ-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl, phenoxy, and amido groups under controlled conditions. Common reagents used include acetic anhydride, chlorinated phenols, and amines. Reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogenation and nitration can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both chloro and dimethyl substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C20H22ClNO5S

Molecular Weight

423.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO5S/c1-6-26-20(25)16-12(4)18(13(5)23)28-19(16)22-15(24)9-27-14-7-10(2)17(21)11(3)8-14/h7-8H,6,9H2,1-5H3,(H,22,24)

InChI Key

DAWWRKHGNDPKAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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